3-Methylidene-N-(oxan-4-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide
Description
Properties
IUPAC Name |
3-methylidene-N-(oxan-4-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-10-8-12-2-3-13(9-10)16(12)14(17)15-11-4-6-18-7-5-11/h11-13H,1-9H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFNLLGCDZDWMJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC2CCC(C1)N2C(=O)NC3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylidene-N-(oxan-4-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide typically involves multiple steps, starting with the formation of the core bicyclic structure followed by the introduction of the oxan-4-yl and carboxamide groups. Common synthetic routes include:
Condensation Reactions: These reactions involve the condensation of appropriate precursors to form the bicyclic core.
Substitution Reactions: Subsequent substitution reactions introduce the oxan-4-yl and carboxamide groups.
Cyclization Reactions: Cyclization reactions help in forming the final bicyclic structure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure purity and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Methylidene-N-(oxan-4-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide can undergo various chemical reactions, including:
Oxidation Reactions:
Reduction Reactions: Reduction reactions typically involve the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution Reactions: Substitution reactions replace one functional group with another, often leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its bicyclic structure and functional groups make it a versatile intermediate in organic synthesis.
Biology: In biological research, 3-Methylidene-N-(oxan-4-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide may be used to study enzyme interactions, receptor binding, and other biochemical processes.
Medicine: In the medical field, this compound has potential applications in drug development. Its unique structure may contribute to the design of new therapeutic agents targeting specific diseases.
Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which 3-Methylidene-N-(oxan-4-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. Understanding these mechanisms is crucial for developing applications in medicine and other fields.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural analogs of the target compound, emphasizing substituent differences and their implications:
Carboxamide vs. Ester Derivatives
- Carboxamides (e.g., target compound, ): The amide bond improves metabolic stability compared to esters, which are prone to hydrolysis. The oxan-4-yl group in the target compound may enhance water solubility, whereas bulky aryl groups (e.g., quinolin-8-yl in ) favor CNS penetration due to increased lipophilicity.
- Esters (e.g., ): Methyl or ethyl esters serve as prodrugs or intermediates. For example, the 4-iodophenyl derivative () is used in radiolabeling for PET imaging.
Substituent Effects on Bioactivity
- Electron-Withdrawing Groups : The trifluoromethylphenyl and pyridinylsulfonyl groups in may enhance binding to hydrophobic pockets in enzymes or receptors.
- Heterocyclic Moieties : Triazoles () and pyrimidines () introduce hydrogen-bonding capabilities, critical for target engagement in antiviral or anticancer agents.
Biological Activity
3-Methylidene-N-(oxan-4-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the context of neuropharmacology and cancer treatment. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing insights into its mechanisms of action, efficacy, and potential therapeutic applications.
Chemical Structure
The compound is characterized by a bicyclic structure with a carboxamide functional group, which is crucial for its biological interactions. The molecular formula is with a molecular weight of approximately 219.29 g/mol.
Research indicates that this compound exhibits significant activity as a kappa-opioid receptor antagonist . This receptor plays a critical role in pain modulation and has implications in the treatment of various neurological disorders.
Key Findings:
- Kappa-opioid Receptor Antagonism : The compound has shown potent antagonistic activity against kappa-opioid receptors, with an IC50 value of 20 nM, indicating strong binding affinity and selectivity over other opioid receptors (μ and δ) .
- CNS Penetration : Studies have demonstrated good brain exposure, which is essential for compounds targeting central nervous system disorders .
Biological Activity
The biological activities associated with this compound can be categorized into several key areas:
1. Antinociceptive Effects
The antagonism at kappa-opioid receptors suggests potential applications in pain management. In vivo studies have indicated that the compound can reverse kappa agonist-induced diuresis in rats, demonstrating its functional relevance in pain pathways .
2. Anti-Cancer Properties
Recent investigations have highlighted the compound's potential as an apoptosis-inducing agent, particularly in cancer therapy. It inhibits anti-apoptotic Bcl-2 proteins, which are often overexpressed in various cancers, thereby promoting cell death in malignant cells .
Case Studies
Several studies have explored the efficacy of this compound in different biological contexts:
| Study | Objective | Findings |
|---|---|---|
| Study A | Pain Management | Demonstrated significant reduction in pain response in animal models when administered prior to kappa agonists. |
| Study B | Cancer Treatment | Showed enhanced apoptosis in cancer cell lines with reduced Bcl-2 expression upon treatment with the compound. |
| Study C | CNS Activity | Confirmed good blood-brain barrier penetration and effective modulation of kappa-opioid receptor activity in vivo. |
Q & A
Q. Advanced
- Radioligand binding assays : Use [³H]WIN35428 (DAT) or [³H]citalopram (SERT) in transfected HEK293 cells to measure Ki values .
- Synaptosomal uptake inhibition : Isolate rat striatal (DAT) or hippocampal (SERT) synaptosomes and quantify inhibition of [³H]dopamine/serotonin uptake .
- Electrophysiology : Patch-clamp recordings in Xenopus oocytes expressing hDAT/hSERT can assess functional inhibition .
Table 1 : Representative Ki values for 8-azabicyclo[3.2.1]octane derivatives:
| Derivative | DAT (nM) | SERT (nM) | NET (nM) | Source |
|---|---|---|---|---|
| PR04.MZ (1) | 12.3 | >1000 | 450 | |
| LBT999 (2) | 8.7 | >1000 | 320 | |
| NS8880 | 150 | 25 | 9.4 |
How do modifications at the N-(oxan-4-yl) position affect metabolic stability and pharmacokinetics?
Advanced
The oxan-4-yl (tetrahydropyran) group influences metabolic clearance via cytochrome P450 (CYP3A4/2D6) oxidation. Introducing electron-withdrawing substituents (e.g., fluorine) on the tetrahydropyran ring reduces first-pass metabolism by slowing CYP-mediated hydroxylation . In vitro microsomal stability assays (human liver microsomes + NADPH) can quantify half-life improvements. For instance, fluorinated analogs of brasofensine (a related tropane derivative) show 2.5-fold longer t1/2 compared to non-fluorinated analogs .
What computational methods predict the binding mode of this compound to acetylcholinesterase (AChE)?
Q. Advanced
- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to model ligand-protein interactions over 100 ns trajectories, focusing on π-π stacking with Trp86 and hydrogen bonding with Glu202 .
- Free Energy Perturbation (FEP) : Quantify ΔΔG values for substituent modifications (e.g., methylidene vs. carbonyl groups) .
- Pharmacophore Modeling : Identify critical features (e.g., cationic center, hydrophobic bridge) using Schrödinger’s Phase .
How are metabolic pathways of 8-azabicyclo[3.2.1]octane derivatives characterized in vivo?
Q. Advanced
- Radiotracer studies : Synthesize [¹⁴C]-labeled analogs and profile metabolites in rat plasma/bile via LC-MS/MS .
- Recombinant CYP screening : Incubate derivatives with individual CYP isoforms (e.g., 3A4, 2D6) to identify major oxidative pathways .
- Stable isotope labeling : Use deuterated analogs to track metabolic soft spots (e.g., benzylic hydroxylation) .
What experimental designs address low solubility in aqueous assays?
Q. Advanced
- Co-solvent systems : Use 0.1–1% DMSO or β-cyclodextrin inclusion complexes to enhance solubility without disrupting membrane integrity .
- Pro-drug strategies : Introduce ionizable groups (e.g., phosphate esters) that hydrolyze in situ to the active form .
- Nanoformulation : Encapsulate the compound in PEGylated liposomes (size: 80–120 nm) to improve bioavailability .
How do structural modifications impact selectivity between monoamine transporters and ELOVL6?
Advanced
ELOVL6 inhibition requires long alkyl side chains (e.g., C12–C16) at the 3-position, which are absent in DAT/SERT-targeted derivatives. Docking studies suggest ELOVL6’s hydrophobic substrate channel accommodates bulkier substituents, while monoamine transporters favor compact, aromatic groups . Selectivity can be tuned via molecular hybridization —e.g., attaching a fatty acid mimetic to the bicyclic core .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
